molecular formula C12H19NO2 B2914682 4,4-Dimethoxy-4-phenylbutan-1-amine CAS No. 1353504-23-0

4,4-Dimethoxy-4-phenylbutan-1-amine

Cat. No.: B2914682
CAS No.: 1353504-23-0
M. Wt: 209.289
InChI Key: BDDLCFQUSFLKJK-UHFFFAOYSA-N
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Description

4,4-Dimethoxy-4-phenylbutan-1-amine is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a phenyl group attached to a butan-1-amine backbone, with two methoxy groups at the fourth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxy-4-phenylbutan-1-amine typically involves the reaction of 4-phenylbutan-1-amine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups at the fourth carbon position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:

    Reaction Setup: Mixing 4-phenylbutan-1-amine with methanol and an acid catalyst.

    Reaction Control: Maintaining optimal temperature and pressure conditions to ensure complete conversion.

    Purification: Using techniques such as distillation or crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxy-4-phenylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylbutan-1-amines.

Scientific Research Applications

4,4-Dimethoxy-4-phenylbutan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxy-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutan-1-amine: A structurally similar compound without the methoxy groups.

    4,4-Dimethoxybutan-1-amine: Similar structure but lacks the phenyl group.

Uniqueness

4,4-Dimethoxy-4-phenylbutan-1-amine is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4,4-dimethoxy-4-phenylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-14-12(15-2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDLCFQUSFLKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCN)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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